tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate
Overview
Description
tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate: is a chemical compound with the molecular formula C14H18BrNO3 and a molecular weight of 328.21 g/mol . It is a solid compound that is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions .
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases .
Industry:
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-bromophenyl)oxetan-3-yl . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as or .
Oxidation Reactions: The compound can be oxidized using oxidizing agents like or to form corresponding oxetane derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in solvents such as or .
Oxidation: Reagents like in or .
Reduction: Reagents like lithium aluminum hydride in ether or tetrahydrofuran .
Major Products:
Substitution: Formation of substituted oxetane derivatives.
Oxidation: Formation of oxetane oxides.
Reduction: Formation of reduced oxetane derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
- tert-Butyl (3-(4-chlorophenyl)oxetan-3-yl)carbamate
- tert-Butyl (3-(4-fluorophenyl)oxetan-3-yl)carbamate
- tert-Butyl (3-(4-methylphenyl)oxetan-3-yl)carbamate
Uniqueness:
- The presence of the bromine atom in tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate imparts unique reactivity and properties compared to its analogs with different substituents.
- The bromine atom can participate in halogen bonding and nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[3-(4-bromophenyl)oxetan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-14(8-18-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCMEBBTJRMVBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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